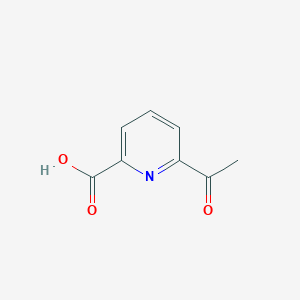

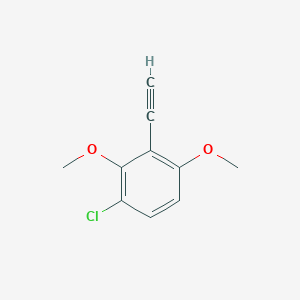

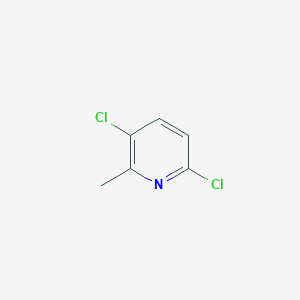

3,6-Dichloro-2-methylpyridine

Overview

Description

Synthesis Analysis

The synthesis of substituted pyridines, such as 3,6-Dichloro-2-methylpyridine, often involves strategic functionalization of the pyridine ring to introduce chloro and methyl groups at specified positions. Studies on similar compounds suggest methodologies that might be applicable to 3,6-Dichloro-2-methylpyridine, including halogenation, methylation, and nucleophilic substitution reactions (Teague, 2008).

Molecular Structure Analysis

The molecular structure of substituted pyridines, including those similar to 3,6-Dichloro-2-methylpyridine, is characterized by their aromatic ring systems and the spatial arrangement of substituents. X-ray diffraction studies provide insights into the geometry, bond lengths, and angles, which are crucial for understanding the compound's reactivity and physical properties. For instance, research on 3-methylpyridine adducts with dichlorophenol reveals detailed structural characteristics, such as hydrogen bonding patterns, that might be relevant to understanding the structural dynamics of 3,6-Dichloro-2-methylpyridine (Majerz, Sawka-Dobrowolska, & Sobczyk, 1993).

Chemical Reactions and Properties

Substituted pyridines participate in a variety of chemical reactions, including nucleophilic substitutions, electrophilic substitutions, and coupling reactions. These reactions are influenced by the electronic effects of substituents and the pyridine nitrogen. The reactivity patterns of compounds like 3,6-Dichloro-2-methylpyridine can be inferred from studies on related molecules, offering insights into potential synthetic routes and chemical transformations (Babu, Peramaiyan, Nizammohideen, & Mohan, 2014).

Scientific Research Applications

1. Agrochemical and Pharmaceutical Industries

- Summary of the Application : 3,6-Dichloro-2-methylpyridine is used in the synthesis of trifluoromethylpyridines (TFMP), which are key structural motifs in active agrochemical and pharmaceutical ingredients . TFMP derivatives are primarily used in crop protection from pests .

- Results or Outcomes : The use of TFMP derivatives has led to the development of more than 20 new agrochemicals that have acquired ISO common names . Additionally, five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

2. Proteomics Research

- Summary of the Application : 3,6-Dichloro-2-methylpyridine is used in proteomics research . Proteomics is a branch of biology that studies proteins, their structures, and functions. This compound might be used in the study of protein interactions, identification, and characterization.

3. Synthesis of Trifluoromethylpyridines

- Summary of the Application : 3,6-Dichloro-2-methylpyridine is used in the synthesis of trifluoromethylpyridines (TFMP), which are key structural motifs in active agrochemical and pharmaceutical ingredients . TFMP derivatives are primarily used in crop protection from pests .

- Results or Outcomes : The use of TFMP derivatives has led to the development of more than 20 new agrochemicals that have acquired ISO common names . Additionally, five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Safety And Hazards

The safety information for 3,6-Dichloro-2-methylpyridine indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation, and may be harmful if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

properties

IUPAC Name |

3,6-dichloro-2-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2N/c1-4-5(7)2-3-6(8)9-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXDFGRKJVDBFML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90358845 | |

| Record name | 3,6-dichloro-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90358845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,6-Dichloro-2-methylpyridine | |

CAS RN |

123280-64-8 | |

| Record name | 3,6-dichloro-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90358845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.